2-[(4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[(4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid is a complex organic compound featuring a thiazole ring, a triazole moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic synthesis. The process may start with the preparation of the thiazole ring, followed by the introduction of the triazole moiety and other functional groups. Common reagents include thioamides, α-haloketones, and triazole derivatives. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the triazole moiety.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where halogen atoms are present.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve polar aprotic solvents and bases like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
Biologically, the compound may exhibit activity against various pathogens due to its structural similarity to known bioactive molecules. It could be a candidate for antimicrobial or antifungal research.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its efficacy in treating diseases where similar structures have shown promise, such as cancer or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The triazole and thiazole rings are known to interact with metal ions and proteins, potentially disrupting biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
- 2-[(4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoyl)amino]-5-(methyl)-1,3-thiazole-4-carboxylic acid
- 2-[(4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoyl)amino]-5-(ethyl)-1,3-thiazole-4-carboxylic acid
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N6O4S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[[4-oxo-4-[4-(1,2,4-triazol-1-ylmethyl)anilino]butanoyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C20H22N6O4S/c1-12(2)18-17(19(29)30)25-20(31-18)24-16(28)8-7-15(27)23-14-5-3-13(4-6-14)9-26-11-21-10-22-26/h3-6,10-12H,7-9H2,1-2H3,(H,23,27)(H,29,30)(H,24,25,28) |
InChI Key |
KUNBNUKVIMNGIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCC(=O)NC2=CC=C(C=C2)CN3C=NC=N3)C(=O)O |
Origin of Product |
United States |
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